(1-Phenyl-1h-imidazol-2-yl)methanol
Description
Significance of Imidazole (B134444) Derivatives in Contemporary Chemical Research
Imidazole derivatives are a cornerstone of modern chemical and medicinal research due to their remarkable versatility and broad spectrum of biological activities. wisdomlib.orgresearchgate.netrjptonline.org The imidazole ring is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netnih.gov Its unique electronic properties, including its aromaticity and the presence of both a pyrrole-type and a pyridine-type nitrogen atom, allow it to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination. researchgate.netnih.gov
The significance of imidazole derivatives is underscored by their presence in a wide range of important biological molecules, including the amino acid histidine, purines in DNA, and histamine. researchgate.netrjptonline.org This natural prevalence has inspired chemists to synthesize a vast library of imidazole-containing compounds. These synthetic derivatives have found applications in diverse fields, from materials science to medicinal chemistry. In medicinal chemistry, imidazole derivatives have been investigated for a wide array of therapeutic applications. wisdomlib.orgrjptonline.orgijsrtjournal.com
The ability of the imidazole nucleus to serve as a versatile synthetic intermediate is another key aspect of its importance. researchgate.net The ring can be readily functionalized at various positions, allowing for the systematic modification of its properties and the creation of large and diverse compound libraries for screening and optimization. ijsrtjournal.com This synthetic tractability has made imidazole and its derivatives a central focus in the quest for new and improved chemical entities.
Academic and Research Relevance of (1-Phenyl-1H-imidazol-2-yl)methanol and its Closely Related Analogs
This compound and its analogs are subjects of significant interest within the academic and research communities. Their relevance stems from their potential applications as building blocks in organic synthesis, as ligands in coordination chemistry, and as scaffolds for the development of compounds with specific functionalities.
The synthesis of this compound itself and its derivatives is an active area of research. For instance, the synthesis of related compounds like (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been explored, highlighting the chemical transformations possible with similar structural motifs. rsc.org The development of efficient and selective synthetic methods is crucial for accessing these compounds for further study.
In the realm of coordination chemistry, imidazole-containing molecules, including alcohol derivatives, are known to act as effective ligands for a variety of metal ions. The nitrogen atoms of the imidazole ring can coordinate to metal centers, and the hydroxyl group of the methanol (B129727) substituent can also participate in coordination or hydrogen bonding interactions. This coordination ability makes them valuable in the design of metal-organic frameworks (MOFs), catalysts, and model compounds for studying biological systems. The synthesis of pincer ligands featuring an imidazole core demonstrates the utility of these structures in creating complex and potentially catalytic metal complexes. wisconsin.edu
Furthermore, analogs of this compound have been investigated for their biological activities. For example, derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have been synthesized and evaluated for their antifungal properties. researchgate.net While this article does not delve into specific therapeutic applications, this research highlights the potential of the core scaffold in medicinal chemistry discovery programs. The study of how structural modifications, such as the nature of the substituents on the phenyl ring or the imidazole core, affect the compound's properties is a common theme in academic research.
The structural and electronic properties of this compound and its analogs are also of fundamental interest. Spectroscopic and computational studies can provide insights into their molecular structure, conformation, and reactivity. This fundamental knowledge is essential for understanding their behavior in various chemical environments and for designing new molecules with desired characteristics. Research on related imidazole derivatives, such as 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate, has utilized computational docking studies to explore their interactions with biological targets. aip.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (1H-benzo[d]imidazol-2-yl)(phenyl)methanone |
| 2-(1H-imidazol-1-yl)-1-phenylethanol |
| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate |
| Histidine |
| Purine |
| Histamine |
| Imidazole |
| (1H-Imidazol-2-yl)(phenyl)methanol bldpharm.comnih.gov |
| (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol sigmaaldrich.comsigmaaldrich.com |
| 1-phenyl-1H-imidazole-2-thiol nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(1-phenylimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-8-10-11-6-7-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYBODMXAVVCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972557 | |
| Record name | (1-Phenyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5709-62-6 | |
| Record name | NSC125683 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Phenyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Phenyl 1h Imidazol 2 Yl Methanol and Its Analogs
De Novo Imidazole (B134444) Ring Synthesis Approaches
The foundational step in producing (1-Phenyl-1H-imidazol-2-yl)methanol often involves the creation of the imidazole ring itself. Several established and modern chemical reactions are employed for this purpose.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone of heterocyclic chemistry. The Debus-Radziszewski reaction, a classic example, facilitates the synthesis of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgscribd.com This multi-component reaction is commercially utilized for producing various imidazole derivatives. wikipedia.orgscribd.com The reaction mechanism is thought to occur in two main stages, starting with the condensation of the dicarbonyl compound with ammonia to form a diimine, which then condenses with an aldehyde. wikipedia.org A modification of this reaction, substituting one equivalent of ammonia with a primary amine, allows for the synthesis of N-substituted imidazoles. wikipedia.org While effective, the traditional Debus-Radziszewski synthesis can sometimes result in low yields and side reactions. ijprajournal.com To address these issues, various catalysts, such as a low-melting mixture of urea (B33335) and zinc chloride, have been introduced to improve yields. ijprajournal.com
Multi-Component Reaction (MCR) Strategies for Substituted Imidazoles
Multi-component reactions (MCRs) are highly efficient chemical processes where multiple starting materials react to form a single product in one pot. These reactions are advantageous due to their high atom economy, simplified procedures, and often high yields. researchgate.net For the synthesis of substituted imidazoles, four-component cyclocondensation reactions have been developed. For instance, 1,2,4,5-tetra-substituted imidazole derivatives can be synthesized from benzil (B1666583), ethanolamine, an appropriate aromatic carbaldehyde, and ammonium (B1175870) acetate (B1210297). researchgate.net This method has been shown to produce excellent yields, with the added benefits of shorter reaction times and non-chromatographic purification. researchgate.net Catalysts like HBF4–SiO2, LiBF4, and Zn(BF4)2 have been found to be effective in promoting these MCRs for the synthesis of both tri- and tetrasubstituted imidazoles. rsc.org
Imidazole Synthesis from α-Halo-ketones and Formamide (B127407)
Another established method for constructing the imidazole ring involves the reaction of α-halo-ketones with formamide. nih.gov This approach is particularly useful for synthesizing 4-phenyl-imidazole derivatives. nih.gov The reaction of α-bromo-ketones with formamide provides a direct route to the imidazole core. nih.gov A widely used variation of this method is the condensation of α-halo ketones with amidines, which are readily available from nitriles. orgsyn.org This method has been optimized to be scalable for the production of kilogram quantities of 2,4-disubstituted imidazoles, avoiding the use of toxic solvents like chloroform (B151607) and consistently providing good to excellent yields. orgsyn.org
Functionalization and Derivatization Strategies of the this compound Scaffold
Once the basic this compound structure is formed, it can be further modified to create a wide array of analogs with different properties. These modifications can be made to the nitrogen atoms of the imidazole ring or to the carbon atoms of both the imidazole and phenyl rings.
N-Alkylation and N-Arylation Methods
The nitrogen atoms of the imidazole ring can be functionalized through N-alkylation and N-arylation reactions. N-alkylation can be achieved by reacting the imidazole with alkyl halides. uobabylon.edu.iq The regioselectivity of this reaction in unsymmetrical imidazoles is influenced by factors such as the substituents on the ring, the nature of the alkylating agent, and the reaction medium. otago.ac.nz For instance, in basic conditions, the reaction is primarily governed by polar and steric factors, with electron-withdrawing groups directing alkylation to the more remote nitrogen atom. otago.ac.nz
N-arylation, the attachment of an aryl group to a nitrogen atom, is a significant transformation due to the prevalence of N-arylated imidazoles in biologically active compounds. researchgate.net Copper-catalyzed cross-coupling reactions are commonly employed for this purpose. researchgate.netresearchgate.net For example, the Chan-Lam coupling reaction utilizes arylboronic acids to arylate imidazoles, often under mild, base-free conditions. amazonaws.comorganic-chemistry.org Various copper catalysts, including copper(I) oxide and copper-exchanged fluorapatite, have been shown to be effective for this transformation. amazonaws.comorganic-chemistry.org
Substitutions on the Imidazole Ring and Phenyl Moiety
The imidazole ring is susceptible to electrophilic substitution, typically at the 4- and 5-positions. globalresearchonline.net This reactivity allows for the introduction of various functional groups. Halogenation, such as bromination or iodination, can be achieved using the appropriate halogenating agents. uobabylon.edu.iq
The phenyl ring of the this compound scaffold can also be functionalized. For instance, derivatives with substituents on the phenyl ring can be synthesized by starting with appropriately substituted precursors in the initial ring formation reactions. nih.gov Additionally, modern cross-coupling reactions, such as the Suzuki coupling, can be used to introduce new carbon-carbon bonds on the phenyl ring. nih.gov These methods allow for the creation of a diverse library of compounds with varied electronic and steric properties.
Interactive Data Table of Synthetic Methodologies
| Methodology | Reactants | Key Features | Reference(s) |
| Debus-Radziszewski Reaction | 1,2-dicarbonyl, aldehyde, ammonia/primary amine | Classic multi-component reaction, commercially used, can have yield issues. | wikipedia.orgscribd.comijprajournal.com |
| Multi-Component Reactions (MCRs) | e.g., Benzil, ethanolamine, aromatic carbaldehyde, ammonium acetate | High atom economy, shorter reaction times, high yields. | researchgate.netrsc.org |
| Synthesis from α-Halo-ketones | α-halo-ketone, formamide or amidine | Scalable, good to excellent yields, avoids toxic solvents. | nih.govorgsyn.org |
| N-Alkylation | Imidazole, alkyl halide | Functionalizes nitrogen atoms, regioselectivity is key. | uobabylon.edu.iqotago.ac.nz |
| N-Arylation (Chan-Lam Coupling) | Imidazole, arylboronic acid, copper catalyst | Forms N-aryl imidazoles, often under mild conditions. | researchgate.netamazonaws.comorganic-chemistry.org |
| Ring Substitution | Imidazole, electrophile (e.g., halogen) | Introduces functional groups at C4 and C5 positions. | uobabylon.edu.iqglobalresearchonline.net |
Transformations of Pendant Functional Groups (e.g., aldehyde reduction to alcohol)
A key strategy in the synthesis of complex imidazole derivatives involves the manipulation of functional groups attached to a pre-formed imidazole ring. The reduction of an aldehyde to a primary alcohol is a fundamental and widely utilized transformation in this context. This approach allows for the introduction of a hydroxymethyl group at a specific position on the imidazole core, a feature present in the target molecule, this compound.
The reduction of a carbonyl group, such as an aldehyde or a ketone, to an alcohol is a common and powerful transformation in organic synthesis. solubilityofthings.com This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being among the most common. solubilityofthings.com These reagents facilitate the conversion of aldehydes to primary alcohols and ketones to secondary alcohols. solubilityofthings.com
For instance, the synthesis of phenyl(4-phenyl-1H-imidazol-2-yl)methanol has been reported, demonstrating the application of this methodology. nih.gov While specific details of the reduction step for this compound are not extensively documented in the provided results, the general principle of reducing a corresponding 2-formyl-1-phenyl-1H-imidazole intermediate is a chemically sound and expected synthetic route. This transformation is crucial for accessing a variety of imidazole-based compounds with a hydroxyl functional group.
Advanced Synthetic Approaches and Green Chemistry Considerations
In recent years, the development of more efficient, selective, and environmentally benign synthetic methods has been a major focus in organic chemistry. This has led to the emergence of advanced strategies for the synthesis of imidazole derivatives, including metal-catalyzed reactions, metal-free protocols, and the use of enabling technologies like ultrasound and nanocatalysis.
Metal-Catalyzed Synthetic Routes (e.g., Copper, Palladium, Gold catalysis)
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and imidazoles are no exception. Catalysts based on copper, palladium, and gold have proven to be particularly effective in constructing the imidazole ring and its derivatives.
Copper Catalysis: Copper catalysts are widely employed for the synthesis of substituted imidazoles due to their low cost, low toxicity, and versatile reactivity. nih.gov Copper-catalyzed methods often involve multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. rsc.org For example, copper(I) iodide (CuI) has been used to catalyze the reaction of benzoin (B196080) or benzil with various aldehydes and ammonium acetate to produce 2,4,5-trisubstituted imidazoles in excellent yields and short reaction times. rsc.org Another approach involves the copper-mediated oxidative C-H functionalization to form highly substituted imidazoles from readily available starting materials under mild conditions. nih.gov Copper has also been utilized in [3+2] cycloaddition reactions to synthesize imidazole derivatives with high regioselectivity. acs.org Furthermore, copper-catalyzed cross-cycloaddition between two different isocyanides offers a route to 1,4-disubstituted imidazoles. acs.org
| Catalyst | Reactants | Product | Key Features |
| CuI | Benzoin/Benzil, Aldehydes, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | Rapid, high yields |
| Cu(OAc)₂·H₂O | β-enamino esters, Benzylamine | Highly Substituted Imidazoles | Mild conditions, C-H functionalization |
| Copper | Isocyanides | 1,4-Disubstituted Imidazoles | Cross-cycloaddition |
Palladium Catalysis: Palladium catalysts are renowned for their ability to facilitate cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of imidazole synthesis, palladium catalysis has been used to develop novel multicomponent reactions for generating highly substituted imidazoles and imidazolones. google.com For instance, a palladium-catalyzed tandem one-pot synthesis involving a sequential Heck and oxidative amination reaction has been developed for the creation of imidazole-fused polyheterocycles. rsc.org Palladium complexes with imidazole-based ligands have also shown high activity in Suzuki cross-coupling reactions. researchgate.netresearchgate.net
Gold Catalysis: Gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic systems, including imidazoles. Gold catalysts can activate alkynes and other unsaturated systems towards nucleophilic attack, enabling unique transformations. organic-chemistry.org For example, gold-catalyzed [3+2] annulation of 1,2,4-oxadiazoles with ynamides provides an atom-economical route to fully substituted 4-aminoimidazoles. organic-chemistry.orgrsc.org Another notable application is the gold-catalyzed synthesis of bicyclic imidazoles. organic-chemistry.orgresearchgate.net
Metal-Free Organic Synthesis Protocols
While metal-catalyzed methods are highly effective, the development of metal-free synthetic routes is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive metals. Several metal-free approaches for imidazole synthesis have been reported. nih.gov One such method involves the condensation of an aldehyde and an aminonitrile to yield a substituted imidazole. wjpsonline.com Another strategy utilizes a one-pot reaction involving the N-α-C(sp3)–H bond functionalization of benzylamines. semanticscholar.org Solvent-free conditions have also been explored, for example, in the reaction of 1,2-diamines with aldehydes using potassium ferrocyanide as a catalyst. acgpubs.org Furthermore, one-pot synthesis of imidazole derivatives under solvent-free conditions has been reported to be an efficient and environmentally friendly procedure. asianpubs.org
Ultrasound-Assisted Synthesis Techniques
The use of ultrasound irradiation as an energy source can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times. This technique has been successfully applied to the synthesis of imidazole derivatives. For instance, the ultrasound-assisted one-pot synthesis of novel 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives has been reported. mdpi.com This method, which employs an eco-friendly catalyst, highlights the potential of ultrasound to promote efficient and green chemical transformations. mdpi.com Ultrasound has also been utilized in the one-pot synthesis of 3-substituted-isoindolin-1-ones, demonstrating its broader applicability in heterocyclic synthesis. nih.gov The reactions are often carried out in an ultrasonic bath cleaner, providing a simple and accessible setup. nih.gov
Nanocatalysis in Imidazole Derivative Synthesis
Nanocatalysts, materials with at least one dimension in the nanometer scale, offer several advantages in catalysis, including high surface area-to-volume ratio and enhanced reactivity. Their application in the synthesis of imidazole derivatives is a growing area of research. researchgate.net For example, zinc oxide nanoparticles (ZnO-NPs) have been used to promote the four-component reaction of trichloroacetonitrile, amides, alkyl bromides, and amino acids to produce imidazole derivatives in water at room temperature. nih.gov Magnetic nanoparticles have also been employed as supports for catalysts, allowing for easy recovery and reuse. researchgate.nettandfonline.combohrium.comtandfonline.com For instance, copper(I) iodide supported on magnetic Fe₃O₄ nanoparticles has been shown to be a highly efficient and recoverable nanocatalyst for the preparation of 2,4,5-trisubstituted imidazoles. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 1 Phenyl 1h Imidazol 2 Yl Methanol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For derivatives of (1-Phenyl-1H-imidazol-2-yl)methanol, both solution-state and solid-state NMR are employed to decipher their intricate structures.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H and ¹³C NMR spectroscopy in solution is fundamental for determining the molecular structure of this compound derivatives.
In ¹H NMR spectra, the aromatic protons of the phenyl and imidazole (B134444) rings typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants of these protons provide insights into the substitution pattern on the rings. The protons of the hydroxymethyl group (CH₂OH) give rise to characteristic signals whose chemical shift and multiplicity depend on the solvent and concentration.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A significant challenge in the ¹³C NMR analysis of some imidazole derivatives is the phenomenon of fast tautomerization. nih.govmdpi.com This rapid exchange of a proton between the two nitrogen atoms of the imidazole ring can lead to peak broadening or even the disappearance of signals for the imidazole ring carbons, complicating the full structural description of the compound by conventional solution NMR methods. nih.govmdpi.com In cases where distinct signals are observed, the carbon atoms of the phenyl group typically resonate between 125 and 140 ppm. rsc.org
| Technique | Region/Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (Imidazole, Phenyl) | 7.0 - 8.5 | Specific shifts and coupling patterns depend on substitution. |
| ¹³C NMR | Aromatic Carbons (Phenyl) | 125 - 140 | Quaternary carbons may have lower intensity. rsc.org |
| ¹³C NMR | Imidazole Ring Carbons | Variable | Signal detection can be impeded by fast tautomerization in solution. mdpi.com |
Solid-State ¹³C CPMAS NMR for Tautomeric Discrimination and Structural Description
To overcome the limitations of solution NMR caused by tautomerism, solid-state ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR has proven to be a powerful alternative. nih.govmdpi.com This technique provides high-resolution spectra of solid samples, circumventing the rapid dynamic processes that occur in solution.
Studies on 2-phenyl substituted imidazole parent alcohols have shown that conventional ¹³C NMR spectra in solution often have poor resolution, with imidazole ring signals frequently being undetectable. nih.govmdpi.com In contrast, ¹³C CPMAS NMR provides unambiguous spectroscopic characterization. These studies, supported by detailed 2D solid-state NMR experiments (like ¹H-¹³C HETCOR), have revealed that different tautomeric forms can coexist in the solid state within distinct crystalline domains. nih.govmdpi.com
DFT (Density Functional Theory) calculations have been used in conjunction with solid-state NMR to identify the preferred tautomer. For related (2-phenyl-1H-imidazol-4-yl)methanol compounds, calculations suggest that the tautomer with the hydrogen at the C5 position is energetically more stable in the gas phase. mdpi.com However, in DMSO solvent, the energy differences between tautomers are small, suggesting both can be present at room temperature. nih.govmdpi.com The ability of solid-state NMR to quantify different crystalline and amorphous forms makes it an invaluable tool for characterizing these complex systems. nih.gov
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the analysis of this compound and its derivatives, FTIR is crucial for confirming the presence of key structural features.
The spectrum of these compounds is characterized by several key absorption bands:
O–H Stretch: A broad and strong absorption band typically appears in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group, often broadened due to hydrogen bonding.
Aromatic C–H Stretch: Signals for the stretching vibrations of the C-H bonds on the phenyl and imidazole rings are usually observed above 3000 cm⁻¹.
C=C and C=N Stretch: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.
C–O Stretch: The stretching vibration of the carbon-oxygen single bond of the primary alcohol appears in the fingerprint region, typically around 1050-1150 cm⁻¹.
The precise positions of these bands can provide subtle information about the molecular structure and intermolecular interactions.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O–H Stretch | 3400 - 3200 (broad) |
| Aromatic C-H | C–H Stretch | >3000 |
| Aromatic Rings | C=C and C=N Stretch | 1600 - 1450 |
| Primary Alcohol | C–O Stretch | 1050 - 1150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₀H₁₀N₂O), the monoisotopic mass is 174.0793 g/mol . biosynth.comuni.lu High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can confirm the elemental composition of the molecule and its fragments. nih.govnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of components in a mixture before they are introduced into the mass spectrometer for analysis. nih.gov
The fragmentation of these molecules in the mass spectrometer often involves the cleavage of bonds adjacent to the aromatic rings and the hydroxyl group. Common fragmentation pathways for related structures like phenylmethanol include the loss of a hydrogen radical, followed by the loss of carbon monoxide, or the loss of a neutral water molecule. youtube.com Analysis of the resulting fragment ions helps to piece together the molecular structure. Predicted collision cross-section (CCS) values can also aid in structural confirmation by providing information about the ion's shape in the gas phase. uni.lu
Other Advanced Analytical Techniques
Beyond NMR, FTIR, and MS, other classical analytical methods are vital for the complete and unambiguous characterization of this compound derivatives.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. For a new compound, a close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for its elemental composition and purity. researchgate.net This technique is routinely used to validate the stoichiometry of newly synthesized imidazole derivatives.
X-ray Diffraction Studies (Single Crystal and Powder)
X-ray diffraction (XRD) is an indispensable technique for the definitive determination of the three-dimensional atomic arrangement in crystalline solids. Both single-crystal and powder XRD methods are employed to elucidate the structural characteristics of this compound derivatives.
Single-Crystal X-ray Diffraction: This powerful technique provides precise information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. For instance, studies on related benzimidazole (B57391) derivatives, which share the core imidazole structure, have confirmed their molecular and crystal structures. nih.gov In a study of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, single-crystal XRD revealed a monoclinic crystal system with a P21/c space group. The analysis detailed the planarity of the benzimidazole and phenyl rings and the dihedral angles between them, providing a clear picture of the molecule's spatial orientation.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of bulk materials. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. In a study of treated imidazole and 2-methylimidazole, PXRD was used to identify changes in crystallinity and crystallite size, showing distinct diffraction peaks that correspond to the material's crystal structure. usc.edu
Table 1: Crystallographic Data for a Representative Imidazole Derivative
| Parameter | 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Comments | The asymmetric unit contains one molecule of the compound and one molecule of water. The benzimidazole and phenyl rings are nearly flat, with a significant dihedral angle between them. Hydrogen bonds create an infinite chain motif. |
Data sourced from a study on a related benzimidazole derivative.
Thermal Analysis (TGA)
Thermogravimetric analysis (TGA) is a vital technique for evaluating the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis helps determine decomposition temperatures, identify intermediate products, and ascertain the final residue.
The TGA curve for a 2-methylbenzimidazole (B154957) dithiocarbamate-Pb(II) complex showed a two-step decomposition process, with the initial weight loss attributed to the loss of methyl and benzene (B151609) groups, followed by the decomposition of the imidazole moiety at a higher temperature. researchgate.net Similarly, TGA of imidazole derivatives designed as deep-blue emitters showed good thermal stability with decomposition temperatures (at 5% weight loss) exceeding 300°C, indicating their suitability for applications in electronic devices. researchgate.net
Table 2: Thermal Decomposition Data for Imidazole Derivatives
| Compound | Onset Degradation Temp. (°C) | End-set Degradation Temp. (°C) | Tmax (°C) (Max. Weight Loss) |
|---|---|---|---|
| Imidazole (Control) | 170 | 250 | - |
| Imidazole (Treated) | 160 | 235 | - |
| 2-Methylimidazole (Control) | - | - | Increased by 1.5% vs control |
| 4-PIMCFTPA | 350 (5% weight loss) | - | - |
| 4-BICFTPA | 304 (5% weight loss) | - | - |
Data compiled from studies on imidazole and its derivatives. usc.eduresearchgate.net
UV-Visible Spectroscopy
UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound and its derivatives, the spectra are characterized by absorption bands typically arising from π→π* transitions within the aromatic phenyl and imidazole rings.
The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. In a study of 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, the UV-Vis spectrum in DMF showed absorption peaks at 340 nm and 406 nm, with the latter attributed to a π→π* transition. researchgate.net The electronic absorption properties of substituted 1-phenylimidazo[1,5-a]pyridines exhibit two main absorption bands, one around 300–320 nm and another centered at 360–380 nm. unito.it
Solvent polarity can influence the absorption maxima. For (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, a related heterocyclic compound, the absorption wavelength showed a slight red shift in more polar solvents like DMSO compared to dichloromethane (B109758) (DCM), indicating stabilization of the excited state by the polar environment. This solvatochromic effect is a common feature in such compounds.
Table 3: UV-Visible Absorption Data for Imidazole Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) | Transition Type |
|---|---|---|---|
| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol | DMF | 340, 406 | π→π* |
| Substituted 1-phenylimidazo[1,5-a]pyridines | Acetonitrile | 300-320, 360-380 | - |
| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | DCM | 301 | - |
| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | DMSO | 303 | - |
Data compiled from various studies on imidazole and related derivatives. researchgate.netunito.it
Photophysical Characterization (Absorption, Emission, Quantum Yield)
The photophysical properties of this compound derivatives, including their absorption, emission, Stokes shift, and fluorescence quantum yield, are critical for applications in fields like organic light-emitting diodes (OLEDs), fluorescent probes, and bioimaging.
Absorption and Emission: As detailed by UV-Vis spectroscopy, these compounds absorb light in the UV and visible regions. Following absorption, they can relax to the ground state by emitting light (fluorescence). The fluorescence spectra are often a mirror image of the absorption spectra. For a series of imidazole-based fluorophores, bright blue-green emission was observed. researchgate.net Substituted imidazonaphthyridine derivatives also exhibit fluorescence, with emission characteristics that are dependent on the solvent and the nature of the substituents. nih.gov
Stokes Shift: The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often desirable for fluorescence applications to minimize self-absorption. A series of 1,4-phenylene-spaced bis-imidazoles were found to have large Stokes shifts, which is beneficial for their luminescent properties. researchgate.net
Quantum Yield (ΦF): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. High quantum yields are crucial for bright fluorescent materials. For some imidazole-based fluorophores, quantum yields as high as 0.90 have been reported. researchgate.net In a study of substituted 1-phenylimidazo[1,5-a]pyridines, the quantum yield varied significantly with substitution, reaching up to 44% in acetonitrile, which is a very high value for this class of compounds. unito.it The combination of an imidazole core with groups like triphenylamine (B166846) has been shown to be an effective strategy for enhancing fluorescence quantum yields. sioc-journal.cn
Table 4: Photophysical Properties of Representative Imidazole Derivatives
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
|---|---|---|---|---|---|
| 1-phenylH-imidazo[1,5-a]pyridine derivative (Comp. 4) | Acetonitrile | ~360-380 | ~470-520 | >100 | 0.13 |
| 1-phenylH-imidazo[1,5-a]pyridine derivative (Comp. 5) | Acetonitrile | ~360-380 | ~470-520 | >100 | 0.38 |
| 1-phenylH-imidazo[1,5-a]pyridine derivative (Comp. 6) | Acetonitrile | ~360-380 | ~470-520 | >100 | 0.44 |
| 1,4-phenylene-spaced bis-imidazole | - | - | - | Large | up to 0.90 |
| (E)-4-(4-(1H-Imidazol-1-yl)styryl)-N,N-diphenylaniline (T-1) | Benzene | - | - | - | High (>0.1) |
Data compiled from various studies on imidazole derivatives. researchgate.netunito.itnih.gov
Coordination Chemistry and Ligand Properties of 1 Phenyl 1h Imidazol 2 Yl Methanol Derivatives
Synthesis and Structural Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with (1-Phenyl-1H-imidazol-2-yl)methanol derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction to determine their solid-state structures.
For instance, a series of transition metal complexes with a novel 5-(2-phenyl-1H-benzo[d]imidazol-1-yl)quinolin-8-ol ligand were synthesized and characterized using elemental analysis, FTIR, 1H NMR, UV-Visible, and mass spectra. researchgate.net Similarly, the synthesis and characterization of Co(II), Ni(II), and Cu(II) complexes with 2-(4-Iodo phenyl azo)-4,5-diphenyl imidazole (B134444) have been reported. documentsdelivered.com
Monodentate and Polydentate Coordination Modes of Imidazole Ligands
Imidazole-based ligands, including derivatives of this compound, can exhibit various coordination modes. They can act as monodentate ligands, coordinating to a metal center through one of the nitrogen atoms of the imidazole ring. researchgate.net For example, four novel monodentate 2-(3′-(4′′-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole ligands were synthesized and their non-chelated Cu(II) and Ni(II) complexes were prepared in a 1:2 metal-to-ligand stoichiometry. researchgate.net
Furthermore, these ligands can also behave as polydentate ligands, coordinating to a metal center through multiple donor atoms. This can involve the nitrogen atoms of the imidazole ring and the oxygen atom of the methanol (B129727) group, or other functional groups present in the ligand structure. The free rotation of C-N single bonds in some imidazole-terminated phenanthroline bridging ligands allows for diverse coordination modes and the formation of various architectures. nju.edu.cn A tripodal ligand, tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA), demonstrates the ligating properties of its imidazolyl arms, leading to ready complexation. nih.gov
The coordination behavior of two N,O-hybrid hydroxyethylpyrazole ligands with Cu(II) salts was studied, resulting in the isolation and characterization of four distinct copper complexes. researchgate.net
Investigation of Complex Geometries (e.g., Octahedral, Tetrahedral, Square Planar)
The coordination of this compound derivatives to transition metals can result in complexes with various geometries, largely dictated by the coordination number of the metal ion and the nature of the ligand.
Octahedral Geometry: In many cases, a 1:2 metal-to-ligand ratio is observed, leading to the formation of octahedral complexes. documentsdelivered.com For example, the proposed geometrical structures for Co(II), Ni(II), and Cu(II) complexes with 2-(4-Iodo phenyl azo)-4,5-diphenyl imidazole are octahedral, with the formula [M(4-IPAI)2Cl2]. documentsdelivered.com Rhenium(I) tricarbonyl complexes with pyrenyl-substituted imidazo[4,5-f] mdpi.comacs.orgphenanthroline ligands also exhibit a distorted octahedral coordination environment. acs.org
Square Planar and Square Pyramidal Geometries: In a study of manganese complexes, one manganese center adopted a slightly distorted square planar geometry, while another was a five-coordinated, severely distorted square pyramid. researchgate.net
The specific geometry adopted by a complex is a consequence of the interplay between the electronic properties of the metal ion and the steric and electronic characteristics of the ligand.
Electronic Properties and Bonding Characteristics in Metal Complexes
The electronic properties and bonding in metal complexes of this compound derivatives are of fundamental importance. UV-Visible spectroscopy is a key technique used to probe the electronic transitions within these complexes. The coordination of the ligand to a metal ion typically results in a bathochromic (red) shift of the absorption bands in the visible region compared to the free ligand. documentsdelivered.com
Density Functional Theory (DFT) calculations are often employed to gain deeper insights into the electronic structure and bonding. researchgate.net These calculations can help in understanding the nature of the metal-ligand bond, the distribution of electron density, and the energies of the molecular orbitals. For example, TD-DFT calculations have been used to correlate with the observed spectral features of Rhenium(I) complexes, showing how substituent effects can influence the electronic states. acs.org
Metal-Ligand Interactions and their Influence on Molecular Properties
The strength and nature of these metal-ligand bonds can affect:
Stability of the complex: The formation of stable chelate rings in polydentate coordination modes enhances the thermodynamic stability of the complexes.
Redox properties: The electron-donating or -withdrawing nature of the substituents on the phenyl and imidazole rings can modulate the electron density at the metal center, thereby influencing its redox potential.
Spectroscopic properties: As mentioned earlier, metal-ligand interactions are directly reflected in the electronic absorption and emission spectra of the complexes. The introduction of aryl substituents into the imidazole ring of imidazophenanthroline ligands, for instance, does not cause noticeable changes in bond lengths and angles around the Re(I) center but can influence photoinduced processes. acs.org
Applications in Catalysis Research via Metal Complexation
While the primary focus of the provided information is on the fundamental coordination chemistry, the formation of transition metal complexes with this compound and related ligands opens up possibilities for their application in catalysis. The versatile coordination modes and the ability to tune the electronic and steric properties of the ligands make these complexes promising candidates for various catalytic transformations.
For instance, N-heterocyclic carbenes (NHCs), which can be derived from imidazole precursors, are excellent ligands in metal-based catalysis. wisconsin.edu The development of new ligands and the study of their coordination behavior are crucial first steps in the design of novel catalysts. The catalytic activity of such complexes is an active area of research, with potential applications in processes like oxidation, reduction, and C-C coupling reactions.
Mechanistic Studies in Chemical Transformations Involving 1 Phenyl 1h Imidazol 2 Yl Methanol and Imidazole Scaffolds
Elucidation of Reaction Mechanisms in Imidazole (B134444) Synthesis Pathways
The synthesis of the imidazole core, a key structural feature of (1-Phenyl-1H-imidazol-2-yl)methanol, can be achieved through various methods. One of the most fundamental and historically significant is the Debus-Radziszewski imidazole synthesis. wikipedia.orgscribd.com This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgscribd.comslideshare.net
A plausible mechanism for the formation of a 1,2-disubstituted imidazole, such as the core of this compound, via a modified Debus-Radziszewski synthesis is outlined below. In this case, the reactants would be glyoxal (B1671930) (a 1,2-dicarbonyl compound), glycoaldehyde (as a precursor to the C2-methanol group), and aniline (B41778) (a primary amine) along with ammonia.
The reaction is generally understood to proceed in two main stages, although the exact mechanism is not definitively certain. wikipedia.org
Stage 1: Formation of a Diimine Intermediate Initially, the dicarbonyl compound, glyoxal, reacts with two molecules of ammonia to form a diimine intermediate. wikipedia.orgslideshare.net
Stage 2: Condensation with the Aldehyde and Amine This diimine intermediate then condenses with the aldehyde and the primary amine. For the synthesis of this compound, aniline would serve as the primary amine, leading to the N-phenyl substitution, and an aldehyde precursor for the hydroxymethyl group at C2 would be required. The final step involves cyclization and subsequent aromatization to form the stable imidazole ring.
Alternative pathways for imidazole synthesis include the Wallach synthesis, which involves the reaction of phosphorus oxychloride with N,N'-disubstituted oxamides, and the Marckwald synthesis, starting from α-aminoketones. pharmaguideline.com Other modern synthetic strategies may involve metal-catalyzed cross-coupling reactions or multi-component reactions under various conditions to construct the functionalized imidazole ring. beilstein-journals.org For instance, some syntheses proceed via the formation of an imine from an aldehyde and an amidine, followed by cyclization. beilstein-journals.org
Table 1: Key Imidazole Synthesis Reactions and their Components
| Synthesis Method | Key Reactants | Resulting Imidazole Type | Reference |
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Substituted Imidazoles | wikipedia.orgscribd.comirjmets.com |
| Wallach Synthesis | N,N'-disubstituted oxamide, Phosphorus oxychloride | 1,2-disubstituted Chloroimidazoles | pharmaguideline.com |
| Marckwald Synthesis | α-Aminonitrile, Aldehyde | Imidazoles | pharmaguideline.com |
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Aldimine | 1,4-disubstituted Imidazoles | wikipedia.org |
Investigation of Acid-Base Properties and Deprotonation Mechanisms
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. wikipedia.orgnih.govtsijournals.com This characteristic is fundamental to its role in many chemical and biological processes. nih.gov The N-3 nitrogen, with its available lone pair of electrons, is the basic center, while the N-1 proton is acidic. pharmaguideline.comwikipedia.org
The basicity of the imidazole ring is significantly influenced by its substituents. In the case of this compound, the N-1 position is substituted with a phenyl group, which prevents it from acting as a proton donor at that position. The basicity will be determined by the N-3 nitrogen. The pKa of the conjugate acid of imidazole is approximately 7.0, making it about sixty times more basic than pyridine. wikipedia.orgnih.gov This enhanced basicity is attributed to the resonance stabilization of the resulting imidazolium (B1220033) cation, where the positive charge is shared by both nitrogen atoms. nih.gov
The acidity of the N-H proton in an unsubstituted imidazole is characterized by a pKa of about 14.5, making it more acidic than alcohols but less so than phenols or carboxylic acids. wikipedia.org When the imidazole ring is deprotonated, it forms a symmetric imidazolide (B1226674) anion. wikipedia.org In this compound, the N-1 position is blocked, so deprotonation would involve the hydroxyl proton of the methanol (B129727) substituent.
The process of deprotonation can be influenced by the surrounding environment and the presence of metal ions. Metal ion coordination can significantly lower the pKa of the imidazole N-H proton, facilitating its deprotonation even at physiological pH. researchgate.net The protonation and deprotonation of the imidazole ring can lead to changes in its optical properties, a phenomenon utilized in the development of pH-sensitive fluorescent probes. researchgate.net
Table 2: Acid-Base Properties of Imidazole and Related Compounds
| Compound | pKa (Conjugate Acid) | pKa (Acidic Proton) | Key Feature | Reference |
| Imidazole | ~7.0 | ~14.5 | Amphoteric | wikipedia.orgnih.govhumanjournals.com |
| Pyridine | 5.2 | - | Less basic than imidazole | nih.gov |
| Pyrrole | ~0.4 | ~17.5 | Weakly basic, more acidic | nih.gov |
Mechanistic Insights into Functional Group Transformations and Reactivity
The reactivity of this compound is dictated by the interplay between the imidazole ring and its phenyl and hydroxymethyl substituents. The imidazole ring itself is an electron-rich aromatic system, generally susceptible to electrophilic substitution. pharmaguideline.com However, the reactivity of specific positions (C2, C4, C5) is highly dependent on the nature of the substituents already present on the ring.
The C2 position of the imidazole ring is particularly important. In 1-substituted imidazoles, the C2-proton is acidic and can be removed by a strong base to form a nucleophilic carbene or an ylide, which can then react with various electrophiles. researchgate.net This allows for C2-functionalization. For instance, a three-component reaction between 1-substituted imidazoles, aldehydes, and electron-deficient acetylenes can occur under mild, catalyst-free conditions to yield C2-functionalized imidazoles. researchgate.net The proposed mechanism involves the formation of a zwitterionic intermediate, which then proceeds through a carbene intermediate. researchgate.net
The hydroxyl group of the methanol substituent at the C2 position is a key site for functional group transformations. It can undergo reactions typical of primary alcohols, such as esterification and etherification. The imidazole ring can act as a nucleophilic catalyst in reactions such as the hydrolysis of esters. nih.govyoutube.com In this mechanism, the N-3 nitrogen of the imidazole attacks the electrophilic carbonyl carbon of the ester, leading to an acylated imidazole intermediate. This intermediate is then hydrolyzed to regenerate the imidazole and produce the carboxylic acid. nih.govyoutube.com
Furthermore, the imidazole ring can direct the reactivity of other parts of the molecule. For example, in palladium-catalyzed C-H arylation reactions of SEM-protected imidazoles, the electronic properties of the imidazole ring direct the regioselectivity of the arylation to either the C2 or C5 position. nih.gov The reactivity of the imidazole N-oxides has also been explored, where reactions with diacyl peroxides can lead to C-H functionalization via a radical mechanism. acs.org
Structure Activity Relationship Sar and Molecular Interaction Studies of Imidazole Based Compounds in Vitro and in Silico
Theoretical and In Vitro Insights into Enzyme Inhibition Mechanisms
Extensive literature searches were conducted to gather data on the inhibitory activity of (1-Phenyl-1h-imidazol-2-yl)methanol against a panel of enzymes. The following subsections summarize the findings for each specific target.
Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular regulation and have been identified as important therapeutic targets. nih.govnih.govresearchgate.net The investigation of imidazole (B134444) derivatives as sirtuin modulators is an active area of research. researchgate.net Some studies have explored the potential of specific imidazole compounds, such as Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate (B1210297), which has shown inhibitory effects on nuclear sirtuins like SIRT6. nih.gov
However, a detailed review of scientific literature and databases reveals no specific in vitro or in silico studies on the sirtuin inhibitory activity of this compound. Consequently, no data on its mechanism of action or potency against any of the seven mammalian sirtuin isoforms (SIRT1-7) is currently available.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov They are established drug targets for various conditions. nih.gov While sulfonamide-based inhibitors are most common, other chemical scaffolds, including those with imidazole moieties, have been investigated. nih.govnih.gov
Despite the broad interest in carbonic anhydrase inhibitors, there are no published research findings detailing the in vitro or in silico evaluation of this compound as an inhibitor of any human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII). Therefore, its inhibitory potency (such as IC₅₀ or Kᵢ values) and binding interactions with the enzyme's active site remain uncharacterized.
Haem oxygenase (HO) is an enzyme responsible for the degradation of heme, with two active isoforms, the inducible HO-1 and the constitutive HO-2. nih.gov Azole-based compounds, particularly those containing an imidazole ring, have been a major focus in the development of HO inhibitors. nih.govnih.govresearchgate.netmdpi.com Structure-activity relationship studies have shown that these inhibitors typically feature an imidazole moiety that coordinates with the heme iron in the active site, connected via a linker to a hydrophobic group. researchgate.netmdpi.com Research has explored various imidazole derivatives, including 1-aryl-2-(1H-imidazol-1-yl)ethanones and 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes, with some showing high potency and selectivity for HO-1. nih.govnih.gov
A thorough search of the scientific literature indicates that this compound has not been specifically evaluated as an inhibitor of either HO-1 or HO-2. As a result, no experimental data on its inhibitory activity or selectivity for the haem oxygenase isoforms are available.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes tryptophan and is a significant target in cancer immunotherapy. nih.govnih.gov Phenyl-imidazole derivatives have been a subject of investigation as IDO1 inhibitors, with 4-phenyl-imidazole (4-PI) being a well-known example. nih.gov The imidazole nitrogen is crucial for binding to the heme iron within the enzyme's active site. nih.gov Studies on related compounds, such as 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles, have shown that the N-1 phenyl substitution is compatible with potent IDO1 inhibitory activity. nih.gov
However, no specific studies, either in vitro or in silico, have been published on the direct inhibitory effect of this compound on IDO1. Therefore, its potential to act as an IDO1 inhibitor, its potency, and its binding mode have not been determined.
Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis and is a primary target for agents developed for hyperpigmentation disorders. nih.govnih.gov Mushroom tyrosinase is often used in initial screening for potential inhibitors due to its availability. nih.gov A wide variety of chemical structures have been investigated as tyrosinase inhibitors, but it is also noted that inhibitory activity against mushroom tyrosinase does not always translate to human tyrosinase. nih.gov
A review of the current scientific literature shows no studies focused on the inhibitory activity of this compound against mushroom tyrosinase. Consequently, there is no available data regarding its IC₅₀ value, mechanism of inhibition, or structure-activity relationship for this enzyme.
Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for immunosuppressive, antiviral, and anticancer agents. nih.govnih.gov There are two human isoforms, IMPDH1 and IMPDH2. nih.gov While various compounds have been developed as IMPDH inhibitors, including some containing heterocyclic rings, specific data on many individual molecules are limited. nih.gov
No dedicated research has been published on the in vitro or in silico evaluation of this compound as an inhibitor of either IMPDH1 or IMPDH2. Therefore, its inhibitory potential and mechanism of action against these enzymes are currently unknown.
Receptor Binding and Modulation Studies (e.g., G protein-coupled receptors)
The interaction of imidazole-based compounds with G protein-coupled receptors (GPCRs) is a well-documented area of research, revealing the scaffold's ability to participate in crucial binding events. Studies on multi-target ligands for aminergic GPCRs have shown that the protonatable nitrogen atom within a heterocyclic system, akin to the imidazole in this compound, often forms a key electrostatic interaction with a conserved aspartate residue (Asp 3.32) in the third transmembrane helix of these receptors. nih.gov This interaction serves as a primary anchor for the ligand within the binding pocket.
For instance, in a study of the multi-target ligand D2AAK4, which contains a benzimidazolone moiety, the protonatable nitrogen was found to be essential for its affinity to dopamine (B1211576) D1, D2, D3, and serotonin (B10506) 5-HT2A and 5-HT7 receptors. nih.gov The orientation of the molecule placed the 2-oxo-2,3-dihydro-1H-benzimidazolyl group towards the extracellular vestibule of the receptor, while another part of the molecule projected deeper into the receptor cavity. nih.gov This suggests that for this compound, the imidazole ring likely plays a similar role in anchoring the molecule, with the phenyl and methanol (B129727) substituents occupying specific sub-pockets within the receptor, thereby influencing selectivity and functional activity (agonist vs. antagonist).
Furthermore, research on a series of (4-phenyl-1H-imidazol-2-yl)methanamine derivatives led to the discovery of potent agonists for the somatostatin (B550006) receptor 3 (SSTR3), another GPCR. nih.gov The structure-activity relationship studies in this series highlighted the importance of the substituted phenyl-imidazole core for potent agonistic activity, achieving an EC50 value as low as 5.2 nM for one of the lead compounds. nih.gov This underscores the potential of the phenyl-imidazole scaffold, as seen in this compound, to be a key pharmacophoric element for GPCR modulation.
The following table summarizes the binding affinities of a representative multi-target imidazole-based ligand at various GPCRs, illustrating the broad applicability of this scaffold.
| Receptor | Affinity (Ki in nM) |
| Dopamine D2 | 15.8 |
| Dopamine D3 | 25.1 |
| Serotonin 5-HT2A | 89.1 |
| Serotonin 5-HT7 | 199.5 |
| Histamine H1 | >1000 |
| Muscarinic M1 | >1000 |
Data adapted from a study on a multi-target benzimidazole (B57391) derivative. nih.gov
Pharmacophore Development and 3D-QSAR Analysis for Activity Prediction
Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) are powerful computational tools used to understand the relationship between the chemical structures of a series of compounds and their biological activities. These methods help in designing new molecules with improved potency and selectivity.
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. For a series of imidazole-based compounds, a typical pharmacophore model might include features such as a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a hydrophobic group. For example, a 3D-QSAR pharmacophore model developed for a set of spleen tyrosine kinase (Syk) inhibitors, which included imidazole-like structures, identified three hydrogen bond acceptor lipid features as crucial for activity. nih.gov
3D-QSAR studies generate a predictive model by aligning a set of molecules and correlating their 3D properties (steric and electrostatic fields) with their biological activities. Such models can be used to predict the activity of novel, untested compounds. For instance, a 3D-QSAR model for a series of 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors yielded a high correlation coefficient (R² = 0.918) and a good cross-validation coefficient (Q² = 0.852), indicating a robust and predictive model. nih.gov Similarly, a study on quinazoline-based EGFR inhibitors produced a statistically significant five-point pharmacophore model (AAARR.7) with high predictive power (R² = 0.86 for the external test set). researchgate.net
For a series of derivatives of this compound, a hypothetical 3D-QSAR study would involve:
Training and Test Set Selection: A diverse set of analogues with a wide range of biological activities would be divided into a training set to build the model and a test set to validate it.
Molecular Modeling and Alignment: The 3D structures of the compounds would be generated and aligned based on a common substructure, such as the phenyl-imidazole core.
Generation of Molecular Fields: Steric and electrostatic fields would be calculated around the aligned molecules.
PLS Analysis: Partial Least Squares (PLS) analysis would be used to derive a correlation between the variations in the molecular fields and the biological activities.
The resulting 3D-QSAR model would be visualized as contour maps, indicating regions where steric bulk or specific electronic properties are favorable or unfavorable for activity.
The table below presents typical statistical parameters obtained from a successful 3D-QSAR study, illustrating the robustness of such models.
| Statistical Parameter | Value | Description |
| R² (Correlation Coefficient) | > 0.9 | Indicates a strong correlation between predicted and actual activities for the training set. |
| Q² (Cross-validated R²) | > 0.7 | Represents the predictive power of the model for the training set through cross-validation. |
| F-value | High | Indicates the statistical significance of the model. |
| External R² (Test Set) | > 0.7 | Shows the model's ability to predict the activity of an external set of compounds. |
These values represent typical benchmarks for a robust 3D-QSAR model based on various studies. nih.govresearchgate.net
Analysis of Key Intermolecular Interactions Governing Molecular Recognition
The biological activity of this compound and its analogues is governed by a network of non-covalent intermolecular interactions with their target receptors. These interactions are critical for molecular recognition, binding affinity, and the stabilization of the ligand-receptor complex. The key interactions include:
Hydrogen Bonding: The imidazole ring of this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp² hybridized nitrogen). The methanol substituent (-CH₂OH) also provides a hydrogen bond donor (the hydroxyl proton) and acceptor (the hydroxyl oxygen). These groups can form crucial hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine in the receptor's binding site. Studies on benzimidazole derivatives have shown that the N-H group of the imidazole ring can form strong hydrogen bonds with the oxygen atoms of nucleic acid bases in DNA. nih.gov
π-π Stacking: The aromatic phenyl and imidazole rings can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the receptor. These interactions, arising from the overlap of p-orbitals, can be either face-to-face or edge-to-face and are important for the proper orientation and stabilization of the ligand.
Electronic Effects: The electronic properties of the phenyl ring, modulated by substituents, can influence the strength of these interactions. Electron-donating groups on the phenyl ring can increase the electron density of the aromatic system, potentially enhancing π-π stacking interactions and hydrogen bond basicity of the imidazole nitrogens. nih.gov Conversely, electron-withdrawing groups can alter these properties and may engage in other types of interactions, such as halogen bonding if a halogen substituent is present. nih.gov
Applications in Advanced Materials Science
Development of Functional Materials (e.g., for NLO applications, OLEDs)
The extended π-conjugated systems inherent in phenyl-imidazole structures are a key feature for materials with nonlinear optical (NLO) properties. These materials can alter the properties of light, a phenomenon crucial for applications in optical data storage, telecommunications, and optical limiting. Research into imidazole (B134444) derivatives has demonstrated their significant NLO capabilities. For instance, studies on compounds like 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol have revealed substantial third-order nonlinear optical susceptibility, indicating their potential for use in photonic and optoelectronic devices. researchgate.netsioc-journal.cn The intramolecular charge transfer (ICT) within these molecules, facilitated by the π-conjugated system, is a primary contributor to their NLO response. researchgate.net
In the realm of organic light-emitting diodes (OLEDs), the focus is on materials that can efficiently convert electricity into light. While direct studies on (1-phenyl-1h-imidazol-2-yl)methanol for OLEDs are not prominent, research on related heterocyclic compounds provides strong indications of their potential. For example, derivatives of phenyl pyrimidine (B1678525), which share structural similarities with phenyl imidazoles, have been successfully employed as emitters in OLEDs. These materials have demonstrated high thermal stability and have been used to create efficient blue and sky-blue OLEDs. nih.gov The incorporation of imidazole-based structures into more complex systems, such as phthalocyanines, has also been shown to enhance their photophysical properties, which is a critical aspect for the development of advanced OLED materials. nih.govacs.org
Table 1: Research Findings on Phenyl-Imidazole Derivatives in NLO and OLED Applications
| Compound/Derivative | Application | Key Findings |
|---|---|---|
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | NLO | Exhibits significant third-order nonlinear optical susceptibility and self-defocusing nonlinearity. researchgate.netsioc-journal.cn |
| Triphenyl imidazole induced phthalocyanine | NLO | Demonstrates strong two-photon absorption and self-focusing behavior. nih.govacs.org |
Investigation of Corrosion Inhibition Properties
The presence of heteroatoms like nitrogen and the aromatic phenyl ring in this compound and its derivatives make them effective corrosion inhibitors. These molecules can adsorb onto metal surfaces, forming a protective layer that shields the metal from corrosive environments. The nitrogen atoms in the imidazole ring can coordinate with metal ions, while the aromatic ring contributes to a more stable and compact protective film. biosynth.com
Studies on various imidazole derivatives have confirmed their efficacy in protecting metals such as carbon steel and bronze in acidic media. biosynth.comnih.gov For example, 4-[(4R,5S)-4,5-bis(4-hydroxyphenyl)-4,5-dihydro-1H-imidazol-2-yl]phenol has shown a high inhibition efficiency of 95.5% for carbon steel in a 1M HCl solution. biosynth.com The mechanism of inhibition is often a mix of physical and chemical adsorption, where the inhibitor molecules displace water molecules from the metal surface and form a barrier against corrosive agents. The structure of the imidazole derivative plays a crucial role in its inhibitory effect, with factors like the presence of additional functional groups and the length of alkyl chains influencing the efficiency of corrosion protection. dtic.mil
Table 2: Corrosion Inhibition Properties of Imidazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency |
|---|---|---|---|
| 4-[(4R,5S)-4,5-bis(4-hydroxyphenyl)-4,5-dihydro-1H-imidazol-2-yl]phenol | Carbon Steel | 1M HCl | 95.5% at 10⁻³ M |
| 1H-benzimidazole (BIM) | Brass | 0.1M HNO₃ | >94% at 10⁻² mol L⁻¹ |
| 4-methyl-1-phenylimidazole (PMI) | Bronze | Sulphate/carbonate solution (pH 3 and 5) | Effective inhibitor |
Chemosensory Applications for Ion Detection
The ability of the imidazole ring to act as a binding site for both anions and cations has led to the development of imidazole-based chemosensors. These sensors can selectively detect the presence of specific ions, often accompanied by a change in color or fluorescence, making them valuable tools for environmental monitoring and analytical chemistry. sigmaaldrich.commdpi.com
Derivatives of phenyl-imidazole have been engineered to detect a range of ions. For instance, some imidazole-based chemosensors exhibit high selectivity for fluoride (B91410) and cyanide anions. sigmaaldrich.com The sensing mechanism often involves a deprotonation of the imidazole N-H group upon interaction with the anion, leading to a noticeable spectroscopic change. researchgate.net Furthermore, imidazole derivatives have been developed into fluorescent probes for the detection of heavy metal ions like mercury (Hg²⁺), which are significant environmental pollutants. nih.gov The design of these chemosensors can be fine-tuned by modifying the substituents on the phenyl and imidazole rings to enhance selectivity and sensitivity for the target ion.
Table 3: Imidazole-Based Chemosensors for Ion Detection
| Sensor | Target Ion(s) | Detection Method |
|---|---|---|
| Imidazole-thiazole core sensor | Hg(II) | Fluorescence quenching and shift |
| 2,3,5-triphenylimidazole derivatives | F⁻ | Colorimetric (yellow to red) |
| Imidazole-based fluorescent probes | Hg²⁺ | Fluorescence quenching (OFF) or enhancement (ON) |
Role as Redox Mediators in Enzyme-Based Electrochemical Systems
In enzyme-based electrochemical systems, such as biosensors, redox mediators play a critical role in facilitating electron transfer between the active site of an enzyme and the surface of an electrode. While direct studies on this compound as a redox mediator are limited, the electrochemical properties of the imidazole core suggest its potential in this area. The electrochemical synthesis of various imidazole derivatives has been explored, indicating their redox activity.
A notable example in a related context is the use of a polyvinyl imidazole polymer complexed with osmium to "wire" glucose oxidase to an electrode surface. sigmaaldrich.com This system allows for efficient electron transfer, enabling the development of glucose sensors that can operate at low potentials, thus reducing interference from other electroactive species. sigmaaldrich.com The imidazole moiety in the polymer backbone plays a key role in coordinating the osmium redox centers and facilitating the electron relay. Although not a direct application of this compound, this demonstrates the principle and potential of imidazole-containing structures to function as effective redox mediators in the construction of amperometric biosensors. Further research could explore the synthesis of metal complexes of this compound and evaluate their performance as redox mediators for various oxidoreductase enzymes.
Table 4: Potential of Imidazole Derivatives in Redox Mediation
| System | Enzyme | Key Feature |
|---|
Future Directions and Emerging Research Avenues for 1 Phenyl 1h Imidazol 2 Yl Methanol Research
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of (1-Phenyl-1H-imidazol-2-yl)methanol and its derivatives is an area ripe for innovation, with a strong emphasis on developing greener and more efficient chemical processes. Traditional synthetic routes are often effective but may involve harsh conditions, multiple steps, or the use of hazardous reagents. Future research will likely pivot towards methodologies that align with the principles of green chemistry.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. For instance, the synthesis of imidazole-based pyrimidine (B1678525) hybrids has been successfully achieved using microwave irradiation in water, offering a green and efficient approach. semanticscholar.org
Ultrasonic Irradiation: Sonication provides an alternative energy source for chemical reactions, often leading to faster reaction rates and higher yields under milder conditions. The use of ultrasonic irradiation has been demonstrated in the one-pot synthesis of other complex heterocyclic compounds, showcasing its potential for clean and efficient reactions. researchgate.net
Photoredox Catalysis: This approach uses light energy to drive chemical reactions, enabling transformations under exceptionally mild conditions. Transition metal-free photoredox catalysis has been employed for the functionalization of related heterocyclic systems, suggesting a viable pathway for novel modifications of this compound. acs.org
One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates enhances efficiency and reduces waste. One-pot syntheses have been developed for various complex molecules, including those containing imidazole (B134444) or benzimidazole (B57391) cores. researchgate.netrsc.org
These sustainable methods represent a significant step forward, promising more economical and environmentally friendly production of this compound and its analogues.
| Methodology | Potential Advantages for Synthesizing this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, use of greener solvents like water. semanticscholar.org |
| Ultrasonic Irradiation | Increased reaction rates, high yields, simple methodology, milder conditions. researchgate.net |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to novel transformations. acs.org |
| One-Pot Synthesis | Improved efficiency, reduced solvent and reagent use, less waste generation. researchgate.netrsc.org |
Application of Advanced Characterization Techniques for Complex Systems
A thorough understanding of the structural and electronic properties of this compound is crucial for its application. While standard techniques provide basic characterization, advanced methods are necessary to probe the intricacies of the molecule, especially within complex systems like coordination compounds or biological environments.
Future research will increasingly rely on a suite of sophisticated analytical tools:
Single-Crystal X-ray Diffraction: This remains the gold standard for determining the precise three-dimensional structure of molecules. It provides invaluable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govnih.govresearchgate.net For example, crystallographic studies on related 1-phenyl-1H-imidazole derivatives have detailed the angles between the imidazole and phenyl rings and identified weak C-H⋯N/O interactions that govern their packing in the solid state. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for unambiguously assigning the structure of complex derivatives. Furthermore, specialized NMR experiments can be used to study dynamic processes and intermolecular interactions in solution.
High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, which are critical for confirming the elemental composition of newly synthesized compounds. semanticscholar.org
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify functional groups within a molecule. In studies of related compounds, FTIR has been used to confirm the presence of key groups like carbonyls (C=O) and C-O bonds. semanticscholar.org
| Characterization Technique | Information Provided |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions (e.g., hydrogen bonding). nih.govnih.govresearchgate.net |
| Advanced NMR Spectroscopy | Unambiguous structural assignment, study of molecular dynamics and interactions in solution. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula confirmation. semanticscholar.org |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. semanticscholar.org |
Deeper Computational Modeling for Predicting Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can be difficult to obtain through experiments alone. For this compound, deeper computational modeling will be pivotal in predicting its behavior and guiding the design of new applications.
Emerging research will focus on:
Density Functional Theory (DFT) Calculations: DFT is a powerful method for investigating the electronic structure, reactivity, and reaction mechanisms of molecules. It can be used to calculate energy barriers for reactions, providing mechanistic insights and explaining observed product ratios. acs.org
Molecular Docking and Dynamics: In the context of medicinal chemistry, these simulations can predict how this compound derivatives might bind to biological targets like enzymes. Molecular modeling of related imidazole-pyrazole compounds has been used to understand their binding mode with protein kinases, guiding the design of more potent inhibitors. nih.gov
Prediction of Spectroscopic Properties: Computational models can predict NMR and other spectral data, which aids in the characterization and structural confirmation of new compounds.
Collision Cross Section (CCS) Prediction: As a newer application, computational methods can predict the CCS values for different ions of a molecule, which can be compared with experimental data from ion mobility-mass spectrometry for enhanced structural confirmation. uni.lu
Design of Novel Coordination Complexes with Tailored Properties for Catalysis
The imidazole moiety is an excellent ligand for coordinating with metal ions, due to the presence of two nitrogen atoms with available lone pairs. The hydroxyl group in this compound adds another potential coordination site, making it a versatile building block for creating novel coordination complexes.
Future research in this area will likely involve:
Catalyst Development: Designing coordination complexes with transition metals (e.g., copper, manganese, palladium) for various catalytic applications. For instance, manganese complexes with related ligands have been shown to catalyze C-H functionalization reactions. acs.org Copper-catalyzed reactions are also prominent in the synthesis of imidazole-containing heterocycles. nih.govresearchgate.net
Tailoring Ligand Properties: Systematically modifying the phenyl ring or the imidazole core of this compound to fine-tune the electronic and steric properties of the resulting metal complexes. This allows for the optimization of catalytic activity and selectivity.
Biomimetic Catalysis: Creating complexes that mimic the active sites of metalloenzymes, potentially leading to highly efficient and selective catalysts for challenging chemical transformations.
The ability to create a diverse array of metal complexes opens up possibilities in fields ranging from organic synthesis to materials science.
Fundamental Mechanistic Understanding of Molecular Interactions in Diverse Chemical Environments
A deep understanding of how this compound interacts with its environment is fundamental to controlling its reactivity and function. This involves studying reaction mechanisms and the subtle non-covalent forces that dictate molecular assembly and recognition.
Key research avenues include:
Mechanistic Studies: Employing techniques like kinetic analysis and isotope labeling experiments to elucidate the step-by-step pathways of reactions involving this compound. Such studies provide crucial information for optimizing reaction conditions and designing better catalysts. acs.org
Supramolecular Chemistry: Investigating the role of non-covalent interactions, such as hydrogen bonding and π-π stacking, in the formation of self-assembled structures. Crystal structure analyses of related compounds have revealed extensive networks of O-H⋯N and O-H⋯O hydrogen bonds that dictate the packing of molecules in the solid state. nih.govresearchgate.net
Host-Guest Chemistry: Exploring the use of this compound or its derivatives as guests that can bind within the cavities of larger host molecules, leading to applications in sensing, drug delivery, or molecular encapsulation. The study of cation-π interactions in related systems highlights the importance of these non-covalent forces in controlling molecular conformation and reactivity. acs.org
By combining experimental and computational approaches, researchers can build a comprehensive picture of the molecular interactions that govern the behavior of this compound, paving the way for its rational application in a wide range of chemical systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
